molecular formula C25H19FN2S B2854398 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfide CAS No. 339277-96-2

4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfide

Cat. No.: B2854398
CAS No.: 339277-96-2
M. Wt: 398.5
InChI Key: UGFWWVCACTUEDU-UHFFFAOYSA-N
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Description

4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfide (CAS: 339277-96-2) is a sulfur-containing heterocyclic compound with a molecular formula of C₂₅H₁₉FN₂S and a molecular weight of 398.5 g/mol . The structure comprises a central imidazole ring substituted with two phenyl groups at positions 4 and 5, a 2-propynyl group at position 1, and a 3-fluorobenzyl sulfide moiety at position 2. This compound is listed as discontinued in commercial catalogs, though its structural analogs remain of interest in chemical research .

Key features include:

  • Imidazole core: Provides a rigid aromatic scaffold for functionalization.
  • 3-Fluorobenzyl sulfide: Introduces electron-withdrawing fluorine and sulfur-based reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-ynylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2S/c1-2-16-28-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)27-25(28)29-18-19-10-9-15-22(26)17-19/h1,3-15,17H,16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFWWVCACTUEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=C(N=C1SCC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfide is a compound that belongs to the class of imidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 338957-07-6
  • Molecular Formula : C25H19FN2S
  • Molar Mass : 430.49 g/mol

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Imidazole Ring : This is achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
  • Introduction of the Propynyl Group : Alkylation of the imidazole ring with a propynyl halide.
  • Attachment of the Fluorobenzyl Sulfide : A nucleophilic substitution reaction where the imidazole derivative reacts with a fluorobenzyl sulfone precursor .

Antimicrobial Activity

Imidazole derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that compounds within this class exhibit significant activity against various bacterial and fungal strains. For instance, modifications in the imidazole structure can enhance their efficacy against resistant strains .

Antiviral Properties

Research has demonstrated that imidazole derivatives can inhibit viral replication. The compound has been evaluated for its potential against viruses such as HIV and dengue virus. The mechanism often involves inhibition of viral enzymes critical for replication, such as proteases and polymerases . In vitro studies have shown that certain analogs exhibit low cytotoxicity while maintaining high antiviral efficacy .

Anticancer Potential

The anticancer activity of imidazole derivatives is also noteworthy. Various studies have indicated that these compounds can induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and induction of oxidative stress . The presence of specific substituents on the imidazole ring enhances their selectivity towards cancer cells while sparing normal cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several imidazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with fluorinated substituents exhibited enhanced activity compared to non-fluorinated analogs.
  • Antiviral Activity against Dengue Virus : In vitro assays demonstrated that certain derivatives significantly reduced viral loads in infected cell cultures, showing promise as potential therapeutic agents against dengue fever.
  • Anticancer Studies : A series of experiments conducted on various cancer cell lines revealed that imidazole derivatives could inhibit cell proliferation effectively at micromolar concentrations, with some compounds showing IC50 values below 10 µM.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many imidazoles act by inhibiting key enzymes involved in pathogen metabolism or viral replication.
  • Cell Cycle Modulation : Certain derivatives can interfere with the cell cycle progression in cancer cells, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, contributing to their cytotoxic effects on malignant cells.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity
    • Compounds similar to 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfide have shown promising antimicrobial properties. The imidazole core is known for its ability to interact with biological membranes, potentially leading to cell disruption in pathogenic microorganisms.
  • Cytotoxic Effects
    • Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural similarity to other cytotoxic agents suggests that it could interfere with cellular processes such as DNA replication and protein synthesis.
  • Enzyme Inhibition
    • The compound has potential as an enzyme inhibitor, particularly in pathways involving kinases or phosphatases. This inhibition could be beneficial in developing treatments for diseases such as cancer and diabetes.

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs)
    • The unique electronic properties of this compound make it a candidate for use in OLED technology. Its ability to emit light upon electrical stimulation can be harnessed in display technologies .
  • Sensors
    • Due to its chemical reactivity, this compound can be utilized in sensor technology for detecting specific ions or molecules in environmental monitoring or biomedical applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available imidazole derivatives and phenyl groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

In vitro assays were conducted on several cancer cell lines (e.g., HeLa and MCF-7) to assess the cytotoxicity of the compound. The results demonstrated a dose-dependent response, with IC50 values indicating effective cytotoxic activity at low concentrations .

Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
4,5-DiphenylimidazoleSimilar imidazole coreAntimicrobial
1-(2-Propenyl)-4,5-diphenylimidazoleContains propenyl instead of propynylCytotoxic
3-FluorobenzylsulfideLacks imidazole ringAntimicrobial

The unique combination of structural features in this compound enhances its binding affinity to biological targets compared to related compounds, potentially altering its pharmacological profile .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfide 339277-96-2 C₂₅H₁₉FN₂S 398.5 3-Fluorobenzyl, sulfide (S)
4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone 338957-07-6 C₂₅H₁₉FN₂O₂S 430.5 3-Fluorobenzyl, sulfone (SO₂)
4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfone 339277-79-1 C₂₅H₁₉FN₂O₂S 430.5 4-Fluorobenzyl, sulfone (SO₂)
3-Chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide 866038-67-7 C₂₅H₁₉ClN₂S 414.9 3-Chlorobenzyl, sulfide (S)

Substituent Effects: Halogen Type and Position

  • Fluorine vs. The 3-chloro analog (CAS: 866038-67-7) has a higher molecular weight (414.9 g/mol) due to chlorine’s atomic mass .
  • Positional Isomerism : The 3-fluoro and 4-fluoro sulfone derivatives (CAS: 338957-07-6 vs. 339277-79-1) differ in fluorine placement, which may alter steric interactions or electronic distribution in the benzyl group .

Sulfide vs. Sulfone Derivatives

  • Oxidation State : Sulfides (S) are less oxidized than sulfones (SO₂). The sulfone derivatives (e.g., CAS: 338957-07-6) exhibit higher molecular weights (~430 g/mol) due to additional oxygen atoms .
  • Stability and Reactivity : Sulfones are typically more stable toward oxidation but less nucleophilic compared to sulfides. This distinction could influence applications in synthesis or drug design.

Research and Analytical Tools

Crystallographic software such as SHELXL (for refinement) and OLEX2 (for structure solution) are widely used for analyzing such compounds . For example:

  • SHELXL : Enables precise refinement of small-molecule structures, critical for confirming substituent positions .
  • WinGX/ORTEP : Facilitates visualization of anisotropic displacement parameters, aiding in steric analysis of bulky groups like diphenyl-imidazole .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfide?

The synthesis involves multi-step organic reactions:

  • Imidazole core formation : Condensation of 4,5-diphenylimidazole precursors with propargyl bromide to introduce the 2-propynyl group .
  • Sulfide linkage : Reaction of the imidazole intermediate with 3-fluorobenzyl thiol or halide (e.g., 3-fluorobenzyl chloride) under basic conditions (e.g., triethylamine) .
  • Purification : Chromatography (silica gel) or recrystallization to isolate the product, with yields typically optimized via solvent selection (e.g., ethanol/water mixtures) . Key challenges include controlling regioselectivity during imidazole substitution and minimizing oxidation of the sulfide group .

Q. Which analytical techniques are critical for structural validation of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., propynyl protons at δ ~2.5 ppm, fluorobenzyl aromatic signals) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 430.115 for C25_{25}H19_{19}FN2_2S) .
  • Elemental analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N/S ratios .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to reference drugs .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values, with imidazole derivatives often showing activity via kinase inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the sulfide in large-scale synthesis?

  • Catalyst screening : Transition metals (e.g., CuI) may accelerate thiol-alkyne coupling .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while inert atmospheres (N2_2) prevent oxidation .
  • Process monitoring : In-situ FTIR or HPLC tracks reaction progress to identify bottlenecks (e.g., byproduct formation) .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

  • Crystal growth : Slow evaporation from dichloromethane/hexane mixtures produces diffraction-quality crystals .
  • Data refinement : SHELXL (for small molecules) resolves disorder in flexible propynyl/fluorobenzyl groups, while OLEX2 visualizes anisotropic displacement parameters .
  • Twinned crystals : TWINABS in SHELX handles pseudo-merohedral twinning, common in imidazole derivatives .

Q. How do structural modifications (e.g., sulfide → sulfone oxidation) impact biological activity?

  • Oxidation protocol : Treating the sulfide with H2_2O2_2/AcOH yields the sulfone analog, altering electronic properties (e.g., increased polarity) .
  • Activity comparison : Sulfones often exhibit enhanced metabolic stability but reduced cell permeability, affecting IC50_{50} values in cytotoxicity assays .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict binding affinity changes to targets like EGFR or CYP450 enzymes .

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